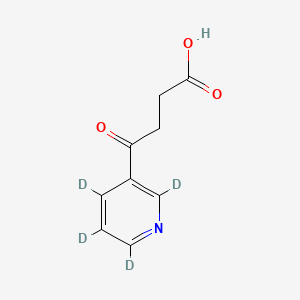

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4

Description

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 (CAS: 1623019-52-2) is a deuterated stable isotope-labeled compound used primarily as an internal standard in metabolomics and analytical chemistry. Its molecular formula is C₉H₅D₄NO₃, with a molecular weight of 183.2 g/mol . The non-deuterated form (CAS: 4192-31-8) is structurally identical except for the replacement of four hydrogen atoms with deuterium, enhancing its utility in mass spectrometry by minimizing isotopic interference . This compound is critical for quantifying metabolites in biological matrices, particularly in studies involving tobacco-related biomarkers .

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid |

InChI |

InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D |

InChI Key |

JGSUNMCABQUBOY-NMRLXUNGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCC(=O)O)[2H] |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Overview and Significance

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterium-labeled analog of the naturally occurring compound, often used as an internal standard in mass spectrometry for analyzing tobacco-specific nitrosamines and related metabolites. Its synthesis involves incorporation of deuterium atoms at specific positions, requiring precise isotopic labeling techniques.

Preparation Methods Analysis

Synthesis via Deuterium-Labeled Reduction of Corresponding Ketone

One of the most common methods involves starting from the non-labeled 1-(3-pyridyl)-1-butanone-4-carboxylic acid and performing a selective reduction or exchange process in deuterated solvents to incorporate deuterium atoms.

| Step | Description | Conditions | References |

|---|---|---|---|

| a. | Preparation of the precursor ketone | Multi-step synthesis involving pyridine derivatives | |

| b. | Deuterium exchange via catalytic hydrogenation | Using D2 gas with a metal catalyst (e.g., Pd/C) in deuterated solvents (e.g., D2O or CD3OD) | , |

| c. | Purification and confirmation | Chromatography, NMR, and MS analysis |

This method relies on the exchangeable hydrogens at the alpha-position of the ketone, which are replaced with deuterium under catalytic conditions.

Synthesis via Isotope-Labeled Precursors

Alternatively, synthesis can employ deuterium-labeled starting materials, such as deuterated aldehydes or acids, which are condensed or reacted with other intermediates.

| Step | Description | Conditions | References |

|---|---|---|---|

| a. | Preparation of deuterated aldehyde | Using deuterated formaldehyde or other aldehyde sources | |

| b. | Condensation with pyridine derivatives | Under acid or base catalysis, often at controlled temperatures | |

| c. | Oxidation to carboxylic acid | Using oxidizing agents like potassium permanganate or Jones reagent |

This approach allows precise placement of deuterium atoms, especially when starting from isotopically labeled aldehydes.

Enzymatic or Microbial Methods

Less common but emerging, enzymatic methods utilize deuterium-enriched media for biotransformation, leading to incorporation of deuterium into specific molecular sites.

| Step | Description | Conditions | References |

|---|---|---|---|

| a. | Biotransformation in D2O media | Culturing microbes or enzymes in D2O-rich environments | |

| b. | Isolation of labeled product | Purification via chromatography |

This method offers high regioselectivity but is less frequently used for complex molecules like this compound.

Research Findings and Data Summary

| Aspect | Findings | References |

|---|---|---|

| Reaction Efficiency | High deuterium incorporation (>98%) achievable with catalytic hydrogenation in D2 gas | |

| Purity and Isotopic Enrichment | Confirmed via NMR showing characteristic deuterium signals and MS with mass shifts | |

| Reaction Conditions | Typically performed at room temperature to 50°C, under mild pressure of D2 gas, with catalysts like Pd/C or Raney Ni |

Data Tables

Table 1. Typical Synthesis Parameters for Deuterium Incorporation

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Deuterium Incorporation | Reference |

|---|---|---|---|---|---|---|---|

| a. | Precursor ketone | Pd/C | D2O or CD3OD | Room temp. | 12–24 h | >98% | |

| b. | Deuterated aldehyde | Raney Ni | D2O | 25°C | 24 h | >95% |

Table 2. Reaction Conditions for Isotope Labeling

| Parameter | Optimal Condition | Notes | Reference |

|---|---|---|---|

| Catalyst | Pd/C or Raney Ni | Metal catalysts facilitate exchange | |

| Solvent | D2O or CD3OD | Ensures high isotopic purity | |

| Temperature | 25–50°C | Mild conditions prevent degradation | |

| Reaction Time | 12–24 hours | Sufficient for high deuterium incorporation |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the ketone and pyridyl moieties. Common oxidizing agents and their effects include:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous acidic medium | 4-(3-Pyridyl)-4-oxobutyric acid derivatives | Metabolic pathway studies |

| Chromium trioxide (CrO₃) | Organic solvent, reflux | Carboxylic acid intermediates | Synthetic organic chemistry applications |

Research Findings :

-

In metabolic studies, oxidation by cytochrome P450 enzymes (e.g., CYP2A13) generates reactive intermediates that form DNA adducts, a critical step in carcinogenesis .

-

Deuterium labeling enhances stability during oxidation, enabling precise tracking via mass spectrometry.

Reduction Reactions

Reduction pathways are pivotal in detoxification and metabolite formation:

| Reagent | Conditions | Product | Enzyme Involvement |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, 0°C | 1-(3-Pyridyl)-1-butanol-4-carboxylic acid | Non-enzymatic reduction |

| Sodium borohydride (NaBH₄) | Methanol, RT | Partial reduction to secondary alcohols | Lab-scale synthesis |

Enzymatic Reduction :

-

Carbonyl reductases (CBR1 and CBR3) catalyze NADPH-dependent reduction to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a major metabolite detected in smokers .

-

Kinetic Data :

Substitution Reactions

The pyridyl group facilitates nucleophilic substitutions under controlled conditions:

| Reagent | Conditions | Product | Significance |

|---|---|---|---|

| Sodium hydroxide (NaOH) | Aqueous, 80°C | Pyridinium salt derivatives | Structural modification studies |

| Hydrochloric acid (HCl) | Methanol, reflux | Chlorinated analogs | Probe for reactive site analysis |

Biotransformation and DNA Adduct Formation

The compound’s carcinogenic potential arises from enzymatic activation:

-

Metabolic Activation :

-

DNA Repair Mechanisms :

Comparative Reactivity with Non-Deuterated Analogs

Deuterium incorporation reduces metabolic turnover and adduct formation, making it a valuable tracer for distinguishing NNK-derived metabolites from nicotine byproducts in vivo .

Scientific Research Applications

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.

Biology: Helps in studying metabolic pathways and enzyme kinetics.

Medicine: Used in pharmacokinetic studies to understand drug metabolism.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification of metabolic intermediates. This helps in understanding the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Structural Isomers and Functional Group Variants

- 1-(3-Pyridyl)-1-butanol-4-carboxylic Acid and 4-hydroxy-4-(3-pyridyl)butanoic Acid These compounds share the variable name URXHPBT but differ structurally. The former contains a ketone group (butanone), while the latter has a hydroxyl group (butanol) . This distinction alters their polarity, solubility, and metabolic pathways. For instance, the ketone group in 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 enhances its stability in acidic conditions compared to the hydroxyl-containing isomer .

Tobacco-Specific Nitrosamines (TSNAs)

- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) NNK (CAS: 64091-91-4) and NNAL are carcinogenic TSNAs with a pyridyl backbone but include a methylnitrosamino group instead of a carboxylic acid. NNK induces lung and pancreatic tumors in rodents , whereas 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is non-carcinogenic and serves as a metabolite reference standard . The deuterated compound’s lack of nitrosamine functionality eliminates genotoxicity risks, making it suitable for analytical applications .

Other Pyridyl Derivatives

- 3-Pyridylcarbinol and 3-Pyridyl Diethylcarbamate These derivatives lack the ketone-carboxylic acid backbone. 3-Pyridylcarbinol (CAS: 1189493-62-6) is a primary alcohol, while 3-Pyridyl Diethylcarbamate (CAS: 51581-40-9) contains a carbamate group. Their applications diverge significantly: 3-Pyridylcarbinol is a synthetic intermediate, whereas the deuterated carboxylic acid is optimized for high-performance liquid chromatography (HPLC) due to its ionization efficiency .

Isotopic vs. Non-Isotopic Forms

- Non-Deuterated 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid (CAS: 4192-31-8) The non-deuterated form has identical chemical reactivity but lacks the isotopic labeling required for precise quantification in mass spectrometry. In metabolomics, the deuterated version exhibits 112–115% process efficiency (PE) in sample preparation, outperforming metabolites like nornicotine (PE: 77–95%) . The deuterium substitution reduces metabolic degradation rates, ensuring accurate calibration .

Biological Activity

1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 is a deuterated derivative of a compound that has garnered attention for its biological activity, particularly in relation to its potential role in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

The chemical structure of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 can be represented as follows:

This compound features a pyridine ring, a butanone moiety, and a carboxylic acid group, which contribute to its reactivity and biological interactions.

Metabolic Activation

The compound is known to undergo metabolic activation within biological systems. For instance, studies indicate that it can be bioactivated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that may interact with cellular macromolecules, including DNA. This process is crucial in understanding its potential carcinogenic effects.

Interaction with Cellular Pathways

Research indicates that 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 may influence various cellular pathways:

- Cell Proliferation : It has been shown to modulate signaling pathways related to cell growth and division.

- Apoptosis : The compound may induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

- Inflammatory Response : There is evidence that it can affect inflammatory mediators, which could have implications for diseases characterized by chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Pancreatic Cancer | 10 | Induction of apoptosis |

| Lung Cancer | 15 | Inhibition of proliferation |

| Breast Cancer | 20 | Cell cycle arrest |

These findings suggest a selective toxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications.

In Vivo Studies

In vivo studies using animal models have further elucidated the biological activity of this compound. For example:

- Tumor Growth Inhibition : In a mouse model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Biomarker Analysis : Urinary metabolites were analyzed to assess exposure levels and metabolic activation. Biomarkers such as NNAL (a metabolite associated with tobacco-specific nitrosamines) were monitored to understand the compound's impact on carcinogenic pathways.

Case Studies

One notable case study involved the administration of 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 in conjunction with dietary phenethyl isothiocyanate (PEITC). This combination was found to enhance the inhibition of NNK-induced carcinogenesis in mice. The study highlighted the synergistic effects of dietary components and synthetic compounds in mitigating cancer risk .

Q & A

Q. How is 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 synthesized and validated for use as an internal standard in mass spectrometry?

The deuterated analog is synthesized via isotopic labeling, typically substituting hydrogen atoms with deuterium at specific positions (e.g., the butanone chain) to maintain structural integrity. Characterization involves nuclear magnetic resonance (NMR) for positional confirmation and mass spectrometry (MS) to verify isotopic purity (>95%). Its role as an internal standard requires validation against the non-deuterated form using LC-MS/MS, ensuring no co-elution and distinct mass-to-charge (m/z) ratios (e.g., +4 Da shift) .

Q. What are the optimal storage conditions and solubility properties of this compound for experimental use?

The compound should be stored at -20°C in a desiccated environment to prevent degradation. It is soluble in dimethyl sulfoxide (DMSO) and methanol, making these solvents suitable for preparing stock solutions. Prior to use, ensure complete dissolution via vortexing and sonication, followed by centrifugation to remove particulates .

Q. Which analytical techniques are most reliable for quantifying 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and specificity. Key parameters include:

- Column : Reverse-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm particles).

- Mobile phase : Gradient of methanol/water with 0.1% formic acid.

- Ionization : Electrospray ionization (ESI) in negative mode.

- Detection : Multiple reaction monitoring (MRM) for transitions like m/z 222 → 178 (non-deuterated) and m/z 226 → 182 (deuterated) .

Advanced Research Questions

Q. How does this compound’s role as a metabolite of the tobacco-specific carcinogen NNK inform its use in studying carcinogenesis mechanisms?

As a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), it serves as a biomarker for metabolic activation pathways linked to DNA adduct formation. Studies using in vitro models (e.g., 3D cell cultures or liver microsomes) can trace its conversion to reactive intermediates like formaldehyde adducts, which alkylate DNA and contribute to oncogenesis. Co-detection with NNK metabolites (e.g., NNAL) in serum or tissue samples provides insights into individual susceptibility to tobacco-related cancers .

Q. What challenges arise when detecting this compound in complex biological matrices, and how can they be mitigated?

Matrix effects (e.g., ion suppression in MS) and interference from structurally similar metabolites (e.g., hydroxy acid derivatives) are common challenges. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves purification. Additionally, isotopic dilution using the deuterated internal standard corrects for recovery losses. Method validation should include spike-and-recovery tests (85–115% acceptable range) and cross-reactivity assessments against analogs like 4-oxo-3-pyridinebutyric acid .

Q. How should researchers address contradictions in reported metabolite levels across studies, particularly in tobacco-related cancer research?

Discrepancies may stem from differences in sample preparation (e.g., quenching methods affecting metabolite stability) or analytical platforms (e.g., relative vs. absolute quantification). To reconcile

- Standardize protocols for sample collection (e.g., immediate freezing in liquid nitrogen).

- Use isotope-labeled internal standards for absolute quantification.

- Perform inter-laboratory comparisons using shared reference materials .

Q. What in vitro models best replicate the metabolic pathways involving this compound?

Primary hepatocytes or HepG2 cells incubated with NNK under physiologically relevant oxygen levels (e.g., 5% O₂) effectively simulate metabolic activation. Monitoring time-dependent conversion using LC-MS/MS reveals kinetics of metabolite formation. Co-treatment with cytochrome P450 inhibitors (e.g., ketoconazole) can identify enzyme-specific pathways .

Q. How does the compound’s stability under varying pH and temperature conditions impact quantification accuracy?

Degradation studies show instability at pH > 8 or temperatures above 25°C, leading to ketone reduction or decarboxylation. For cell culture experiments, ensure media pH is maintained at 7.4 and avoid prolonged exposure to ambient conditions during processing. Stability should be validated via accelerated testing (e.g., 4°C, 25°C, -20°C over 24–72 hours) .

Q. What strategies minimize isotopic interference when using the deuterated analog in high-resolution MS?

High-resolution instruments (e.g., Orbitrap or Q-TOF) with resolving power >30,000 can distinguish isotopic clusters. Adjust collision energy to fragment precursor ions selectively. For low-resolution MS, mathematical correction (e.g., natural abundance correction algorithms) accounts for overlapping signals .

Q. How can researchers validate the specificity of assays measuring this compound alongside structurally related metabolites?

Perform chromatographic separation optimization (e.g., UPLC with HILIC columns) to resolve isomers. Confirm specificity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.